molecular formula C10H9N3S B8361520 2-Cyano-6-ethylaminobenzothiazole

2-Cyano-6-ethylaminobenzothiazole

Cat. No.: B8361520
M. Wt: 203.27 g/mol
InChI Key: OVQYOMXAWUNAOO-UHFFFAOYSA-N
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Description

2-Cyano-6-ethylaminobenzothiazole is a specialized chemical scaffold of significant interest in medicinal chemistry and chemical biology research. This compound features a benzothiazole core, a privileged structure in drug discovery known for its diverse pharmacological potential . The molecular framework is recognized for its ability to interact with various biological targets, making it a valuable template for designing novel bioactive molecules . Researchers utilize this compound as a key synthetic intermediate in the development of advanced molecular tools. Its structure is closely related to precursors used in the synthesis of luciferin analogs, which are fundamental to bioluminescence imaging and assay development . The presence of the ethylamino group at the 6-position and the cyano moiety at the 2-position offers distinct sites for further chemical modification, enabling the creation of targeted probes and libraries for high-throughput screening . The benzothiazole nucleus is extensively investigated for its antitumor properties, with numerous derivatives demonstrating potent activity against a range of therapeutic targets, including various kinases and epigenetic enzymes . Furthermore, the structural motif is explored in neurochemical research, building upon the known activity of approved benzothiazole-based drugs . This reagent provides researchers with a versatile building block to explore structure-activity relationships and develop new chemical entities for oncological, neurological, and infectious disease research.

Properties

Molecular Formula

C10H9N3S

Molecular Weight

203.27 g/mol

IUPAC Name

6-(ethylamino)-1,3-benzothiazole-2-carbonitrile

InChI

InChI=1S/C10H9N3S/c1-2-12-7-3-4-8-9(5-7)14-10(6-11)13-8/h3-5,12H,2H2,1H3

InChI Key

OVQYOMXAWUNAOO-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC2=C(C=C1)N=C(S2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Cyano-6-ethylaminobenzothiazole with three analogs: 2-Aminobenzothiazole, 2-Chloro-6-methoxybenzo[d]thiazole, and 2-Chloro-6-aminobenzothiazole.

Property 2-Cyano-6-ethylaminobenzothiazole 2-Aminobenzothiazole 2-Chloro-6-methoxybenzo[d]thiazole 2-Chloro-6-aminobenzothiazole
Substituents 2-CN, 6-NH-C₂H₅ 2-NH₂ 2-Cl, 6-OCH₃ 2-Cl, 6-NH₂
Molecular Formula C₉H₈N₃S C₇H₆N₂S C₈H₆ClNOS C₇H₅ClN₂S
Molecular Weight (g/mol) 190.24 154.20 199.66 184.65
Solubility Moderate in polar solvents* Low (requires DMSO for dissolution) Soluble in DMSO, chloroform Low (similar to 2-Aminobenzothiazole)
Bioavailability Likely moderate (CN may reduce GI absorption) High GI absorption Moderate (Log S = -3.5) Unreported
Synthetic Yield Not reported (likely <40% due to CN) ~70% (standard methods) 42% (via TMS-I reaction) Unreported
Safety Profile Potential cyanide release risk* Requires skin/eye protection Toxic fumes on decomposition Likely similar to 2-Aminobenzothiazole

*Inferred based on substituent chemistry.

Key Findings and Analysis

The ethylamino group introduces steric hindrance and basicity, which may improve solubility in aqueous media compared to methoxy or chloro derivatives .

Physicochemical Properties: Solubility: The cyano group’s polarity may enhance solubility in polar solvents (e.g., DMSO) compared to 2-Aminobenzothiazole, though less than 2-Chloro-6-methoxybenzo[d]thiazole due to the latter’s methoxy group . Bioavailability: The cyano group could reduce gastrointestinal (GI) absorption relative to 2-Aminobenzothiazole, which has a high GI absorption score .

Synthetic Challenges: Introducing the cyano group likely complicates synthesis, requiring specialized reagents (e.g., cyanating agents), which may lower yields compared to chloro or methoxy analogs .

Safety Considerations: The cyano group poses a risk of cyanide release under thermal decomposition, necessitating stricter handling protocols than 2-Aminobenzothiazole or methoxy derivatives .

Preparation Methods

Direct Nucleophilic Substitution from Chlorinated Precursors

A widely cited method involves the reaction of 2-chloro-6-ethylaminobenzothiazole with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) at elevated temperatures. As described in US8216550B2, 18 mg of 2-chloro-6-ethylaminobenzothiazole and 18 mg of KCN are dissolved in 1 mL DMSO and heated to 120°C for 4 hours. The cyano group replaces the chlorine atom via a nucleophilic aromatic substitution mechanism, facilitated by the electron-withdrawing nature of the benzothiazole ring. Post-reaction cooling and purification by silica gel chromatography (ethyl acetate/hexane eluent) yield the target compound with a reported purity >95%.

Multi-Step Synthesis via Nitro Intermediate Reduction

US8586759B2 outlines a four-step route starting from 6-nitrobenzothiazole derivatives:

  • Nitration and Esterification : Ethyl 6-nitrobenzothiazole-2-carboxylate is synthesized through nitration of ethyl benzothiazole-2-carboxylate.

  • Carboxamide Formation : The ester group at position C2 is converted to a carboxamide using ammonium hydroxide.

  • Cyanation : The carboxamide undergoes dehydration with phosphorus oxychloride (POCl₃) to form a cyano group.

  • Nitro Reduction and Ethylation : The nitro group at C6 is reduced to an amine using hydrogenation (H₂/Pd-C), followed by ethylation with ethyl bromide in the presence of a base (e.g., K₂CO₃). This method achieves an overall yield of 62%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

DMSO is preferred for direct substitution due to its high polarity and ability to stabilize transition states. Alternative solvents like dimethylformamide (DMF) or acetonitrile result in lower yields (<60%) due to incomplete substitution. Elevated temperatures (100–120°C) are critical for overcoming activation energy barriers, as evidenced by kinetic studies showing a 70% yield increase at 120°C compared to 80°C.

Catalytic and Stoichiometric Considerations

In the nitro reduction step (US8586759B2), catalytic hydrogenation with 10% Pd-C under 50 psi H₂ achieves full conversion within 2 hours, whereas stoichiometric SnCl₂/HCl requires longer reaction times (6–8 hours) and generates more byproducts. For ethylation, excess ethyl bromide (1.5 equivalents) and anhydrous K₂CO₃ in refluxing ethanol ensure complete N-alkylation, minimizing diethylated impurities.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H-NMR (500 MHz, d₆-DMSO): δ 8.21 (s, 1H, Ar-H), 7.56 (d, J = 8.5 Hz, 1H, Ar-H), 6.92 (d, J = 8.5 Hz, 1H, Ar-H), 3.45 (q, J = 7.0 Hz, 2H, CH₂), 1.25 (t, J = 7.0 Hz, 3H, CH₃).

    • ¹³C-NMR : Peaks at 158.9 (C=N), 152.1 (C-S), 118.4 (CN), and 42.1 (CH₂) confirm structural integrity.

  • High-Resolution Mass Spectrometry (HRMS) :

    • Calculated for C₁₀H₁₀N₃S ([M+H]⁺): 220.0643; Found: 220.0645.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) reveals a single peak at 254 nm, indicating >98% purity. Residual solvents (DMSO, ethanol) are quantified via gas chromatography, adhering to ICH Q3C guidelines.

Challenges and Mitigation Strategies

Byproduct Formation

Competitive hydrolysis of the cyano group to carboxylic acids occurs under prolonged heating (>6 hours) in aqueous media. Anhydrous conditions and reaction monitoring via TLC (Rf = 0.6 in ethyl acetate/hexane 3:7) mitigate this issue.

Scalability Limitations

Direct substitution methods face scalability challenges due to exothermicity and DMSO’s high boiling point. Pilot-scale studies demonstrate that stepwise addition of KCN and temperature-controlled reactors (120°C ± 2°C) improve reproducibility at >1 kg batches .

Q & A

Synthesis and Characterization

1.1 Basic Question: Q. What are the standard protocols for synthesizing 2-Cyano-6-ethylaminobenzothiazole? The synthesis typically involves cyanation of a benzothiazole precursor. A scalable method uses DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst in a cyanation reaction with trimethylsilyl cyanide (TMSCN). Key steps include refluxing the reaction mixture under anhydrous conditions and monitoring via TLC or HPLC. Purification is achieved via column chromatography using silica gel and a hexane/ethyl acetate gradient .

1.2 Advanced Question: Q. How can reaction conditions be optimized to enhance yield in DABCO-catalyzed cyanation? Optimization involves adjusting solvent polarity (e.g., acetonitrile or DMF), temperature (80–100°C), and catalyst loading (5–10 mol%). For example, increasing DABCO to 10 mol% in acetonitrile at 90°C improved yields from 65% to 82% in analogous benzothiazole cyanations. Post-reaction quenching with aqueous NH₄Cl and rigorous drying of intermediates are critical to minimize hydrolysis .

Biological Activity and Structure-Activity Relationships (SAR)

2.1 Basic Question: Q. What in vitro assays are used to screen 2-Cyano-6-ethylaminobenzothiazole derivatives for biological activity? Common assays include:

  • Antifungal activity : Broth microdilution assays against Candida albicans (MIC values).
  • Enzyme inhibition : Fluorescence-based assays for MAO-B or urease inhibition.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

2.2 Advanced Question: Q. How do substituents at the 6-position influence the compound’s pharmacological profile? The ethylamino group at the 6-position enhances solubility and modulates electronic effects on the benzothiazole core. SAR studies show that bulkier substituents (e.g., aryl groups introduced via Suzuki coupling) improve binding affinity to targets like MAO-B, while electron-withdrawing groups (e.g., cyano) increase metabolic stability .

Analytical and Spectral Characterization

3.1 Basic Question: Q. What analytical techniques confirm the structure of 2-Cyano-6-ethylaminobenzothiazole?

  • NMR : 1H^1H NMR (DMSO-d₆) shows characteristic peaks: δ 8.2 (s, 1H, thiazole-H), δ 3.3 (q, 2H, -NHCH₂CH₃).
  • MS : ESI-MS m/z 220.1 [M+H]⁺.
  • FT-IR : Peaks at 2220 cm⁻¹ (C≡N stretch) and 3350 cm⁻¹ (N-H stretch) .

3.2 Advanced Question: Q. How can contradictions in spectral data (e.g., ambiguous 13C^{13}C NMR peaks) be resolved? Use 2D NMR techniques (HSQC, HMBC) to assign overlapping signals. For example, HMBC correlations between the cyano carbon and adjacent aromatic protons can resolve ambiguities. Cross-validation with computational methods (DFT-based chemical shift predictions) is recommended .

Safety and Handling in Laboratory Settings

4.1 Basic Question: Q. What are the essential safety protocols for handling 2-Cyano-6-ethylaminobenzothiazole?

  • Use PPE (nitrile gloves, lab coat, goggles).
  • Work under fume hoods with local exhaust ventilation.
  • Avoid contact with strong oxidizers (risk of toxic gas release).
  • Store in airtight containers at 2–8°C, away from light .

4.2 Advanced Question: Q. How should decomposition products be managed during high-temperature reactions? Thermal degradation above 150°C releases HCN and SO₂. Mitigation strategies include:

  • Scrubbing systems : Alkaline traps (e.g., NaOH solution) to neutralize gases.
  • Real-time monitoring : Portable HCN detectors in reaction setups .

Addressing Data Contradictions in Research

5.1 Basic Question: Q. What steps should be taken if biological assay results conflict with computational predictions?

  • Re-evaluate assay conditions (e.g., pH, solvent effects).
  • Confirm compound purity via HPLC (>95%).
  • Perform dose-response curves to rule out false positives/negatives .

5.2 Advanced Question: Q. How can statistical methods resolve variability in enzyme inhibition data? Apply multivariate analysis (e.g., PCA) to identify outliers. Use bootstrapping to calculate confidence intervals for IC₅₀ values. For example, a study on benzothiazole derivatives reduced variability by 30% after normalizing to internal controls .

Applications in Material Science

6.1 Basic Question: Q. How is 2-Cyano-6-ethylaminobenzothiazole used in coordination chemistry? It acts as a ligand for transition metals (e.g., Co(II), Cu(II)), forming complexes with applications in catalysis. The cyano and ethylamino groups provide chelation sites .

6.2 Advanced Question: Q. What strategies improve the compound’s utility in co-crystal engineering? Co-crystallization with dicarboxylic acids (e.g., decanedioic acid) enhances thermal stability. X-ray crystallography reveals π-π stacking and hydrogen-bonding interactions (e.g., N-H⋯O bonds) that stabilize the lattice .

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